

Application Notes and Protocols for BMS-242 (TAK-242/Resatorvid)

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Compound of Interest

Compound Name: BMS-242
Cat. No.: B15609695

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Introduction

These application notes provide detailed information on the solubility and preparation of **BMS-242**, also widely known as TAK-242 or Resatorvid, for experimental use. It is crucial to note that the designation "**BMS-242**" can refer to at least two distinct molecules in scientific literature and commercial sources. One is a PD-1/PD-L1 interaction inhibitor^{[1][2]}. However, a more extensively characterized compound, and the focus of these notes, is TAK-242 (Resatorvid), a selective small-molecule inhibitor of Toll-like receptor 4 (TLR4) signaling^{[3][4][5]}. This document will exclusively detail the properties and handling of TAK-242 (Resatorvid).

TAK-242 selectively binds to cysteine 747 in the intracellular domain of TLR4, thereby disrupting the interaction between TLR4 and its downstream adaptor molecules, TIRAP and TRAM^{[4][6]}. This inhibition blocks the subsequent activation of inflammatory signaling pathways, such as NF- κ B and MAPK^{[4][7]}. These notes are intended to guide researchers in the proper handling, solubilization, and application of TAK-242 for both in vitro and in vivo experimental settings.

Data Presentation

Table 1: Physicochemical Properties of TAK-242 (Resatorvid)

Property	Value	Reference
Synonyms	Resatorvid, CLI-095	[4][5][8]
Molecular Formula	C ₁₅ H ₁₇ ClFNO ₄ S	[3][4]
Molecular Weight	361.82 g/mol	[3][4]
CAS Number	243984-11-4	[3][4]
Purity	≥98%	[3][4]
Appearance	Crystalline solid	[9]

Table 2: Solubility of TAK-242 (Resatorvid)

Solvent	Solubility	Remarks	Reference
DMSO	≥ 100 mg/mL (~276 mM)	May require sonication. Use freshly opened DMSO as it is hygroscopic.	[4][5]
	72 mg/mL (~199 mM)		
	~18.09 mg/mL		
Ethanol	~20 mg/mL (~55 mM)	May require sonication and warming.	[5][9]
	~100.6 mg/mL		
Dimethylformamide (DMF)	~10 mg/mL		[9]
Water	Insoluble		[8]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Materials:

- TAK-242 (Resatorvid) powder
- Anhydrous DMSO
- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Determine the Desired Stock Concentration: A common stock concentration for in vitro studies is 10 mM.
- Calculate the Required Mass: To prepare a 10 mM stock solution, use the following calculation:
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:
 - $\text{Mass (mg)} = 0.01 \text{ mol/L} \times 0.001 \text{ L} \times 361.82 \text{ g/mol} = 3.6182 \text{ mg}$
 - Alternatively, to reconstitute 5 mg of powder to a 10 mM stock, the required volume of DMSO is:
 - $\text{Volume (mL)} = (\text{Mass (mg)} / \text{Molecular Weight (g/mol)}) / \text{Molarity (mol/L)} \times 1000$
 - $\text{Volume (mL)} = (5 \text{ mg} / 361.82 \text{ g/mol}) / 0.01 \text{ mol/L} \times 1000 = 1.38 \text{ mL}$ ^[4]
- Dissolution:
 - Aseptically weigh the calculated amount of TAK-242 powder and place it in a sterile microcentrifuge tube.
 - Add the calculated volume of anhydrous DMSO.

- Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution[8].
- Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solutions at -20°C. Once in solution, it is recommended to use within 1 month to prevent loss of potency[4]. The lyophilized powder should be stored at -20°C and is stable for at least 24 months[4].

Protocol 2: Preparation for In Vitro Cell Culture Experiments

Materials:

- TAK-242 stock solution (e.g., 10 mM in DMSO)
- Appropriate cell culture medium
- Sterile tubes for dilution

Procedure:

- Thaw Stock Solution: Thaw an aliquot of the TAK-242 stock solution at room temperature.
- Prepare Working Solution:
 - Dilute the stock solution in cell culture medium to the desired final concentration. For example, to achieve a final concentration of 1 µM in 10 mL of medium:
 - Add 1 µL of the 10 mM stock solution to 10 mL of culture medium.
 - It is recommended to prepare a series of intermediate dilutions to ensure accurate final concentrations.

- Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the TAK-242 treatment.
- Cell Treatment:
 - For many applications, cells are pre-treated with TAK-242 for a specific duration (e.g., 1-6 hours) before the addition of a stimulus like lipopolysaccharide (LPS)[7][10].
 - The final concentration of TAK-242 and the treatment duration will depend on the specific cell type and experimental design. Working concentrations can vary, so it is advisable to perform a dose-response experiment to determine the optimal concentration for your system[4].

Protocol 3: Preparation for In Vivo Animal Experiments (Mouse)

Materials:

- TAK-242 powder
- DMSO
- Tween 80 (or other suitable surfactant)
- Sterile saline (0.9% NaCl)
- Sterile tubes

Procedure for Intraperitoneal (i.p.) Injection:

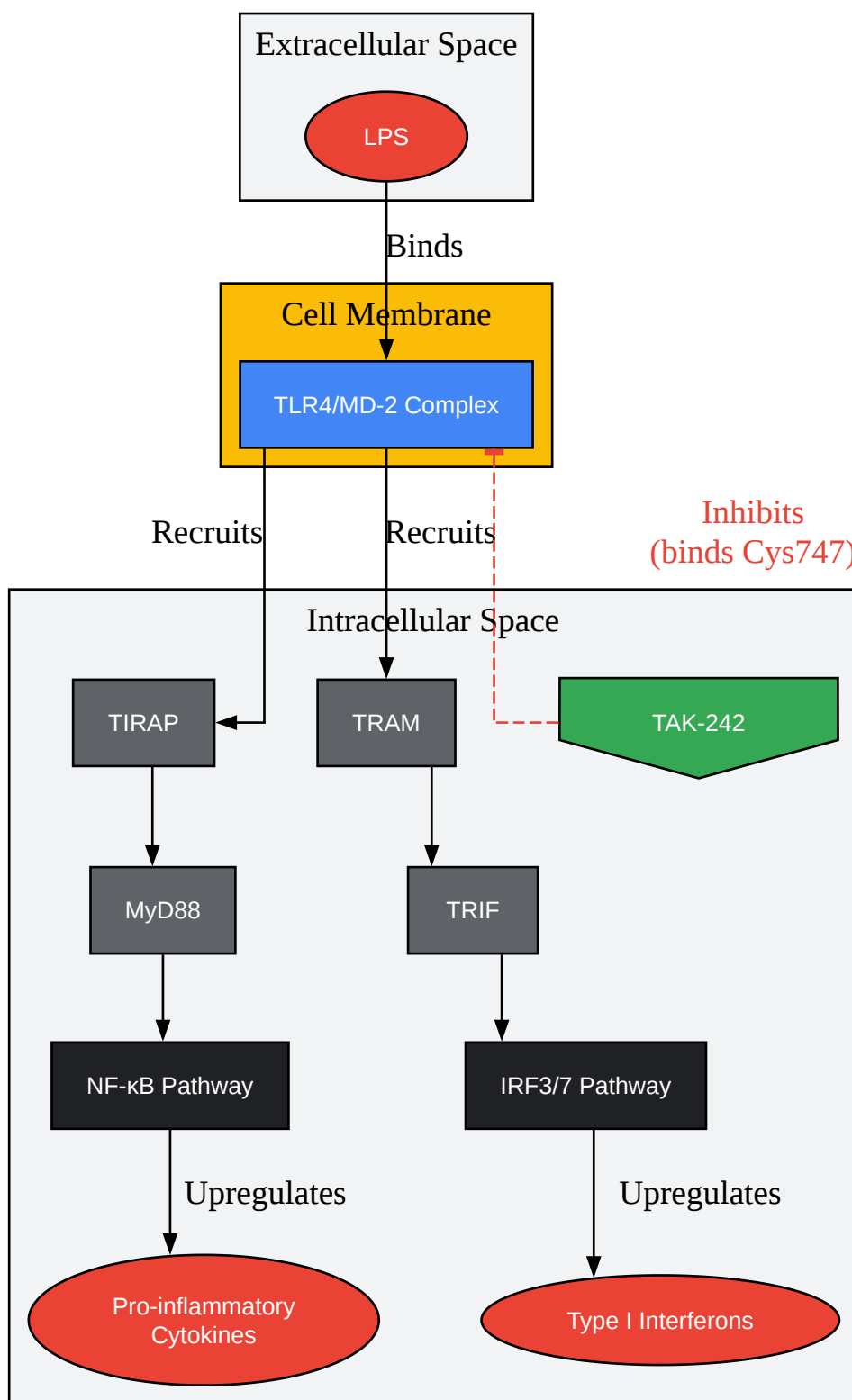
- Vehicle Preparation: A common vehicle consists of DMSO, Tween 80, and saline. For example, a vehicle can be prepared with 5% DMSO and 5% Tween 80 in saline[11].
- TAK-242 Formulation:
 - Dissolve the required amount of TAK-242 in DMSO first.
 - Add Tween 80 and mix well.

- Bring the solution to the final volume with sterile saline.
- For example, to prepare a 3 mg/kg dose for a 25 g mouse in a 0.25 mL injection volume:
 - Required dose = 3 mg/kg * 0.025 kg = 0.075 mg
 - Concentration of dosing solution = 0.075 mg / 0.25 mL = 0.3 mg/mL
 - To make 1 mL of this solution, dissolve 0.3 mg of TAK-242 in 50 µL of DMSO, add 50 µL of Tween 80, mix, and then add 900 µL of saline.
- Administration: Administer the solution via intraperitoneal injection. The dosage and frequency will depend on the experimental model. Doses ranging from 3 mg/kg to 30 mg/kg have been reported in mouse models of various diseases[12][13].

Procedure for Intravenous (i.v.) Injection:

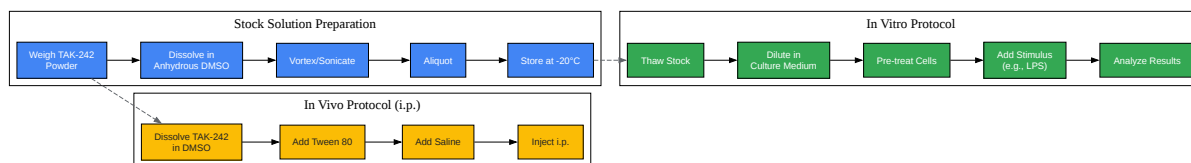
- Formulation: Similar to the i.p. formulation, but ensure complete dissolution and filter-sterilize the final solution if necessary. A formulation of 0.5 mg/kg has been used in rats[8].
- Administration: Administer via tail vein injection. The volume should be adjusted based on the animal's weight (e.g., 100 µL for a mouse)[11].

Mandatory Visualization



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Caption: TAK-242 inhibits TLR4 signaling by blocking adaptor protein recruitment.



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Caption: Experimental workflow for preparing and using TAK-242.

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